2-Fluoro-3-methoxybenzyl bromide
Overview
Description
2-Fluoro-3-methoxybenzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs are discussed. These compounds are often used as intermediates in organic synthesis, particularly in the protection of alcohol groups, the synthesis of pharmaceuticals, and as reagents in the study of protein interactions .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% . Similarly, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a new alcohol protecting group, was introduced using a readily prepared benzyl bromide . These methods could potentially be adapted for the synthesis of 2-Fluoro-3-methoxybenzyl bromide by considering the position of the substituents and the reactivity of the functional groups involved.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methoxybenzyl bromide would consist of a benzene ring substituted with a fluorine atom, a methoxy group, and a benzyl bromide moiety. The presence of these substituents would influence the reactivity and stability of the molecule. For example, the fluorine atom provides stability to oxidizing conditions, which is beneficial in protecting groups like the one mentioned in the synthesis of beta-mannopyranosides .
Chemical Reactions Analysis
The chemical reactivity of benzyl bromide derivatives is influenced by the substituents on the benzene ring. The 4-methoxybenzyl group, for instance, can be introduced to the 2'-hydroxyl group of adenosine and later removed, demonstrating its utility in the synthesis of oligoribonucleotides . The 2-methoxy-5-nitrobenzyl bromide is used as a protein reagent, showing specificity towards certain amino acids and providing insights into the reactivity of such compounds . These examples suggest that 2-Fluoro-3-methoxybenzyl bromide could also be used in similar chemical reactions, particularly in the protection and deprotection of functional groups in organic synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Fluoro-3-methoxybenzyl bromide are not directly reported, we can infer from related compounds that such a molecule would likely be sensitive to environmental changes due to the presence of the methoxy and fluorine substituents . The bromide would make it a good leaving group for nucleophilic substitution reactions. The compound's solubility, boiling point, and stability would be influenced by the electron-withdrawing and electron-donating effects of the fluorine and methoxy groups, respectively.
Scientific Research Applications
Synthesis and Protective Group Chemistry
Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) explored the use of the 4-methoxybenzyl group, a derivative of methoxybenzyl bromide, as a protecting group for the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis. This group was rapidly removable, facilitating efficient synthesis processes (Takaku & Kamaike, 1982).
Alcohol Protecting Group : Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, which includes the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, derivable from benzyl bromide. This group showed stability under oxidizing conditions and was compatible with the removal of p-methoxybenzyl ethers (Crich, Li, & Shirai, 2009).
Radiopharmaceuticals and PET Imaging
- Synthesis of Fluorinated α-Amino Acids : Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromides, including 2-[18F]fluoro-4-methoxybenzyl bromide, as intermediates in asymmetric synthesis of fluorinated α-amino acids for positron emission tomography (PET) imaging (Zaitsev et al., 2002).
Reaction Mechanisms and Kinetics
- Solvolysis Studies : Park et al. (2019) examined the solvolysis of various benzyl and benzoyl halides, including nitrobenzyl bromides, to understand the influence of ortho nitro groups in these reactions. Their findings provided insights into the mechanistic aspects of these solvolytic processes (Park et al., 2019).
Catalysis
- Palladium and Gold Complexes : Ray, Shaikh, and Ghosh (2007) synthesized Pd(II) and Au(I) complexes using a ligand derived frommethoxybenzyl bromide, which played a crucial role in the formation of these metal complexes. These complexes were studied for their potential catalytic applications (Ray, Shaikh, & Ghosh, 2007).
Environmental Sensitivity and Protein Reagents
- Protein Reagents Sensitivity : Horton, Kelly, and Koshland (1965) investigated the use of 2-methoxy-5-nitrobenzyl bromide as a protein reagent. They explored its environmental sensitivity and its potential for providing insights into enzyme-substrate interactions (Horton, Kelly, & Koshland, 1965).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Fluorinated Beta-Amino Acids : Van Hende et al. (2009) developed synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid. They used a precursor related to methoxybenzyl bromide, demonstrating its utility in medicinal chemistry (Van Hende et al., 2009).
Pharmaceutical Applications
- Antimycobacterial Purines Synthesis : Braendvang and Gundersen (2007) synthesized a series of 6-(2-furyl)-9-(p-methoxybenzyl)purines with potential as antimycobacterial agents. Their work highlights the role of methoxybenzyl-related compounds in the development of novel pharmaceuticals (Braendvang & Gundersen, 2007).
Safety And Hazards
2-Fluoro-3-methoxybenzyl bromide can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSFTQVPPXCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650494 | |
Record name | 1-(Bromomethyl)-2-fluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxybenzyl bromide | |
CAS RN |
447463-56-1 | |
Record name | 1-(Bromomethyl)-2-fluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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